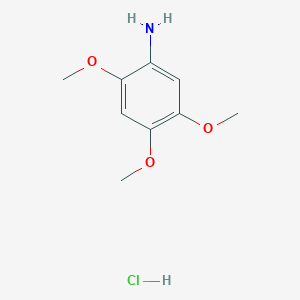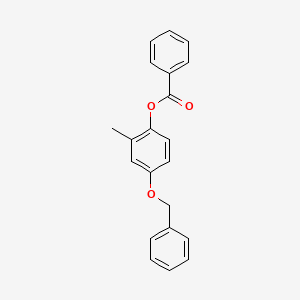
(2-Methyl-4-phenylmethoxyphenyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-phenylmethoxyphenyl) benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group attached to a phenyl ring, which is further substituted with a methyl group and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylmethoxyphenyl) benzoate typically involves the esterification of benzoic acid with an appropriate alcohol. One common method is the reaction of benzoic acid with (2-Methyl-4-phenylmethoxyphenyl) methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-phenylmethoxyphenyl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2-Methyl-4-phenylmethoxyphenyl) benzoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-phenylmethoxyphenyl) benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a solvent.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis.
Uniqueness
(2-Methyl-4-phenylmethoxyphenyl) benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenylmethoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2-methyl-4-phenylmethoxyphenyl) benzoate |
InChI |
InChI=1S/C21H18O3/c1-16-14-19(23-15-17-8-4-2-5-9-17)12-13-20(16)24-21(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Clave InChI |
MTHXQEJUKMPYOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



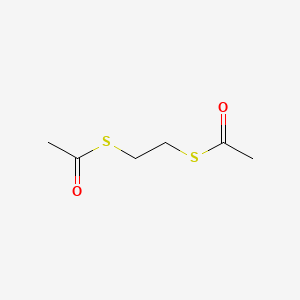
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
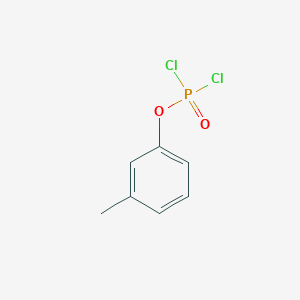
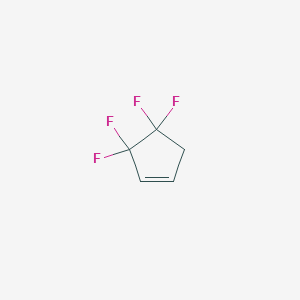
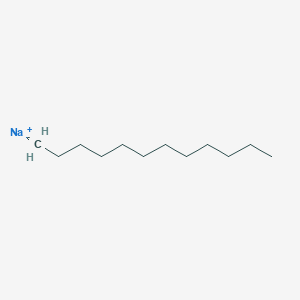
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
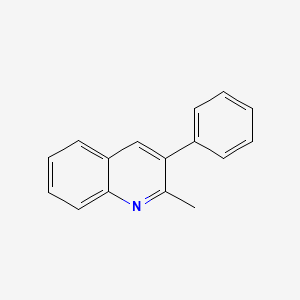
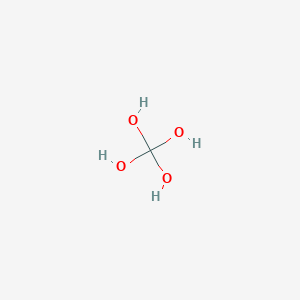
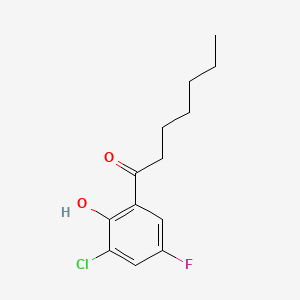
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
